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Abstract
Volasertib (BI 6727) is a potent and selective small-molecule inhibitor of Polo-like kinase 1

(Plk1), a critical regulator of cell division. Developed by Boehringer Ingelheim, this

dihydropteridinone derivative has been a subject of extensive preclinical and clinical

investigation, particularly in hematological malignancies like Acute Myeloid Leukemia (AML). Its

mechanism of action centers on the induction of mitotic arrest, leading to apoptosis in cancer

cells. This guide provides a detailed overview of Volasertib's molecular characteristics, its

primary and recently uncovered mechanisms of action, quantitative data on its potency, and

detailed protocols for its in vitro evaluation.

Molecular Structure and Chemical Properties
Volasertib is a synthetic, ATP-competitive inhibitor belonging to the dihydropteridinone class of

compounds. Its specific structure allows for high-affinity binding to the ATP-binding pocket of

Plk1.

IUPAC Name: N-((1S,4S)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-4-(((R)-7-ethyl-

8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzamide

Chemical Formula: C₃₄H₅₀N₈O₃
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Molar Mass: 618.827 g·mol⁻¹

SMILES: CC[C@H]1N(c2nc(ncc2N(C1=O)C)Nc3c(cc(cc3)C(=O)N[C@H]4CC--INVALID-

LINK--N5CCN(CC5)CC6CC6)OC)C(C)C

InChI Key: SXNJFOWDRLKDSF-STROYTFGSA-N

Mechanism of Action
Primary Mechanism: Plk1 Inhibition and Mitotic Arrest
Volasertib's principal mechanism of action is the potent and competitive inhibition of Polo-like

kinase 1 (Plk1), a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis.

Plk1 is overexpressed in a wide range of cancers, making it an attractive therapeutic target.

By binding to the ATP-binding pocket of Plk1, Volasertib blocks its catalytic activity.[1] This

inhibition disrupts essential mitotic processes, including centrosome maturation, spindle

formation, chromosome segregation, and cytokinesis. The consequence for cancer cells is a

prolonged arrest in the G2/M phase of the cell cycle, which ultimately triggers the intrinsic

apoptotic pathway and leads to programmed cell death.[2][3][4]

A key therapeutic feature of Volasertib is its differential effect on cancerous versus normal

cells. While it induces irreversible G2/M arrest and apoptosis in tumor cells, in normal, non-

cancerous cells, it causes only a temporary and reversible cell cycle arrest, thereby reducing

toxicity.[1][4]

Novel Mechanisms: Inhibition of Pro-Survival Signaling
Pathways
Recent research has uncovered additional mechanisms of action for Volasertib, particularly in

the context of resistance to hypomethylating agents (HMAs). Studies have shown that

Volasertib can suppress the expression of DNA methyltransferases (DNMT1, DNMT3A, and

DNMT3B) and inhibit the PI3K/AKT/mTOR and MEK/ERK signaling pathways.[1][5][6] These

pathways are crucial for cell survival, proliferation, and resistance to therapy. This dual action—

targeting both cell cycle progression and key survival signals—suggests a broader utility for

Volasertib, especially in overcoming drug resistance.[1][5]
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Caption: Volasertib's dual mechanism targeting Plk1 and survival pathways.

Quantitative Data
The potency and selectivity of Volasertib have been quantified through various in vitro assays.

Table 1: Kinase Inhibitory Potency of Volasertib
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Kinase Target IC₅₀ (nM) Source

Plk1 0.87 [2][7]

Plk2 5 [2][7]

Plk3 56 [2][7]

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is

required for 50% inhibition in vitro.

Table 2: Anti-proliferative Activity (EC₅₀) of Volasertib in
Cancer Cell Lines

Cell Line Cancer Type EC₅₀ (nM) Source

HCT116 Colon Cancer 23 [2]

NCI-H460 Lung Cancer 21 [2]

BRO Melanoma 11 [2]

GRANTA-519
Mantle Cell

Lymphoma
15 [2]

HL-60
Promyelocytic

Leukemia
32 [2]

THP-1
Acute Monocytic

Leukemia
36 [2]

Raji Burkitt's Lymphoma 37 [2]

EC₅₀: The half maximal effective concentration, representing the concentration of a drug that

gives a half-maximal response.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of

Volasertib.
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In Vitro Plk1 Kinase Activity Assay
This assay quantifies the direct inhibitory effect of Volasertib on Plk1 enzymatic activity.

Enzyme and Substrate Preparation:

Use recombinant human Plk1 (e.g., residues 1-603) expressed as a GST-tagged fusion

protein.

Use a generic kinase substrate such as casein from bovine milk.

Reaction Setup:

Prepare a kinase reaction buffer: 25 mM MOPS (pH 7.0), 15 mM MgCl₂, 1 mM DTT, 1%

DMSO.

In a 96-well or 384-well plate, add serially diluted Volasertib to the reaction buffer.

Add 20 ng of recombinant Plk1 enzyme and 10 µg of casein substrate to each well.

Initiation and Incubation:

Initiate the reaction by adding ATP solution containing 7.5 µM unlabeled ATP and 0.3 µCi

of γ-³²P-ATP.

The final reaction volume should be 60 µL.

Incubate the plate for 45 minutes at 30°C.

Termination and Quantification:

Terminate the reaction by adding 125 µL of ice-cold 5% Trichloroacetic Acid (TCA).

Transfer the precipitates to a filter plate.

Wash the filter plate with 1% TCA.

Quantify the incorporated radioactivity using a radiometric detector (e.g., scintillation

counter).
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Data Analysis:

Calculate the percentage of inhibition for each Volasertib concentration relative to a

DMSO control.

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (AlamarBlue / CCK-8)
This assay measures the effect of Volasertib on the metabolic activity of cell lines as an

indicator of proliferation.

Cell Plating:

Seed cancer cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000

cells/well) and allow them to adhere overnight.

Compound Treatment:

Treat the cells with a range of concentrations of Volasertib (e.g., 0.1 nM to 10 µM) and a

vehicle control (DMSO).

Incubate for a specified period, typically 72 hours.

Reagent Addition:

Add AlamarBlue or CCK-8 reagent to each well according to the manufacturer's

instructions (typically 10% of the culture volume).

Incubate for 1-4 hours at 37°C.

Measurement:

Measure the absorbance or fluorescence using a microplate reader at the appropriate

wavelength.

Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Determine the EC₅₀ value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle following

treatment with Volasertib.
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Caption: Experimental workflow for cell cycle analysis using flow cytometry.
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Cell Seeding and Treatment:

Plate cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight.

Treat cells with the desired concentrations of Volasertib and a vehicle control for 24

hours.[8]

Harvesting and Fixation:

Harvest both adherent and floating cells and wash with PBS.

Fix the cells by resuspending the pellet in ice-cold 70-80% ethanol while vortexing gently.

Store at -20°C overnight or for at least 2 hours.[2][8]

Staining:

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a

fluorescent DNA intercalator) and RNase A in PBS.[2][8]

Incubate for 20-30 minutes at room temperature in the dark.[2][8]

Flow Cytometry:

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[9]

Data Analysis:

Use analysis software (e.g., FlowJo) to generate DNA content histograms.

Gate the cell populations to quantify the percentage of cells in the Sub-G1 (apoptotic),

G0/G1, S, and G2/M phases of the cell cycle.[4][9]

Conclusion
Volasertib (BI 6727) is a well-characterized inhibitor of Plk1 with a clear primary mechanism of

action involving the induction of mitotic catastrophe in cancer cells. Emerging evidence of its
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ability to modulate key pro-survival signaling pathways further enhances its therapeutic

rationale, particularly in resistant tumor types. The quantitative data consistently demonstrates

its high potency in the low nanomolar range across a variety of cancer models. The

standardized protocols provided herein offer a robust framework for researchers to further

investigate the activity and potential applications of Volasertib in preclinical drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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